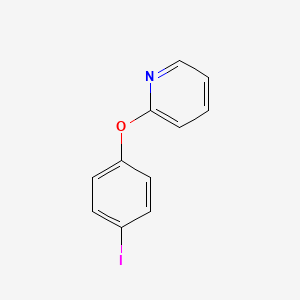
2-(4-Iodophenoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Iodophenoxy)pyridine: is an organic compound with the molecular formula C11H8INO . It consists of a pyridine ring substituted with a 4-iodophenoxy group. This compound is part of the broader class of heterocyclic aromatic compounds, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2-(4-Iodophenoxy)pyridine involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. For this compound, the reaction would involve the coupling of 4-iodophenol with 2-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling is scalable and can be adapted for industrial synthesis. The reaction conditions, such as temperature, solvent, and catalyst loading, can be optimized for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Iodophenoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenoxy and pyridine rings can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate reactants.
Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the phenoxy or pyridine rings .
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(4-Iodophenoxy)pyridine is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various coupling reactions makes it valuable in the construction of biaryl compounds and other heterocyclic structures .
Biology and Medicine: While specific biological applications of this compound are not extensively documented, compounds with similar structures have been studied for their potential pharmacological activities, including antimicrobial and antiviral properties .
Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific electronic or optical properties. Its role as an intermediate in the production of polymers and other advanced materials is of particular interest .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
2-Phenoxypyridine: Lacks the iodine substituent, which can affect its reactivity and applications.
4-Iodophenol: Contains the iodine substituent but lacks the pyridine ring, limiting its versatility in organic synthesis.
Bipyridine Derivatives: These compounds contain two pyridine rings and are used in various applications, including as ligands in coordination chemistry.
Eigenschaften
Molekularformel |
C11H8INO |
|---|---|
Molekulargewicht |
297.09 g/mol |
IUPAC-Name |
2-(4-iodophenoxy)pyridine |
InChI |
InChI=1S/C11H8INO/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H |
InChI-Schlüssel |
DAADYVOZSKIQTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)OC2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-5,5,7-trimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B15344152.png)
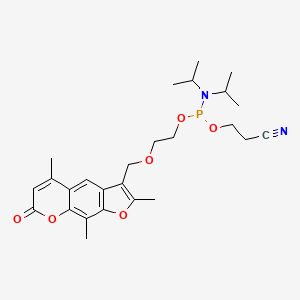
![Naphtho[2,3-d]thiazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt](/img/structure/B15344162.png)
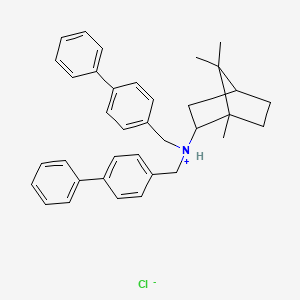
![1,1'-Dithiobis[n-phenylformamidine]](/img/structure/B15344176.png)
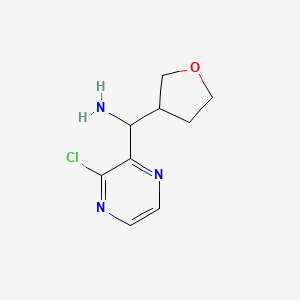
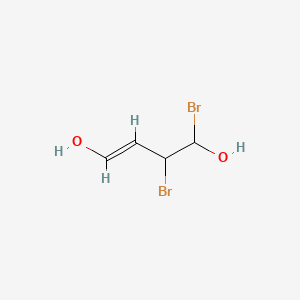

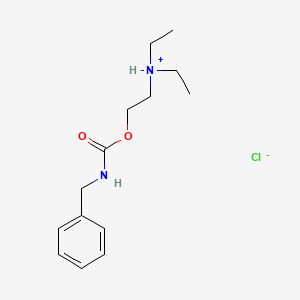
![1,1'-Methylenebis[4-azidobenzene]](/img/structure/B15344213.png)
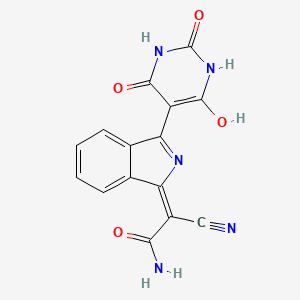
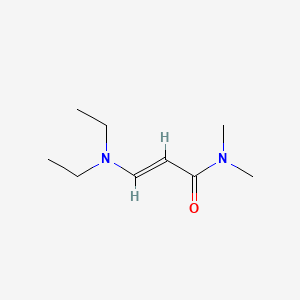
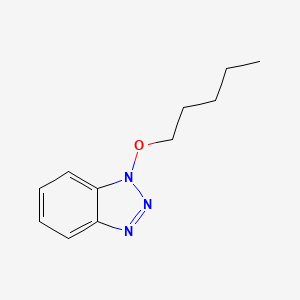
![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl][2-(2-cyanoethoxy)ethyl]amino]-](/img/structure/B15344248.png)
